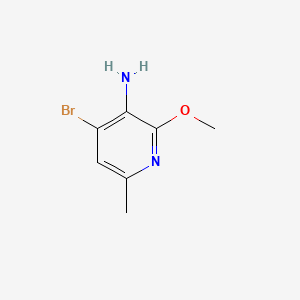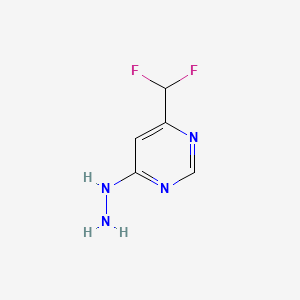
Propyl butanoate, 3-hydroxy
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl butanoate, 3-hydroxy, is an organic compound with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.1843 g/mol . It is an ester, which is a class of compounds commonly found in nature and used in various industrial applications . Esters are known for their pleasant aromas and are often used in flavorings and fragrances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyl butanoate, 3-hydroxy, can be synthesized through the esterification of butanoic acid with propanol in the presence of an acid catalyst . The reaction typically involves heating the reactants to facilitate the formation of the ester bond. The general reaction is as follows:
Butanoic acid+Propanol→Propyl butanoate, 3-hydroxy+Water
Industrial Production Methods
In industrial settings, the production of esters like this compound, often involves continuous processes where the reactants are fed into a reactor and the products are continuously removed . This method increases efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to speed up the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Propyl butanoate, 3-hydroxy, undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into butanoic acid and propanol in the presence of an acid or base.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Butanoic acid and propanol.
Reduction: Propanol and butanol.
Transesterification: New esters depending on the alcohol used.
Applications De Recherche Scientifique
Propyl butanoate, 3-hydroxy, has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.
Industry: Used in the production of fragrances, flavorings, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of propyl butanoate, 3-hydroxy, involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release butanoic acid and propanol, which can then participate in further biochemical reactions . The ester bond is susceptible to nucleophilic attack, leading to the formation of intermediate products that can further react under specific conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl butanoate: Similar ester with ethyl group instead of propyl.
Methyl butanoate: Similar ester with methyl group instead of propyl.
Butyl butanoate: Similar ester with butyl group instead of propyl.
Uniqueness
Propyl butanoate, 3-hydroxy, is unique due to its specific structure and the presence of a hydroxyl group, which can influence its reactivity and interactions with other molecules . This makes it distinct from other esters that lack the hydroxyl group and may have different physical and chemical properties .
Propriétés
Numéro CAS |
116310-04-4 |
|---|---|
Formule moléculaire |
C7H14O3 |
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
propyl 3-hydroxybutanoate |
InChI |
InChI=1S/C7H14O3/c1-3-4-10-7(9)5-6(2)8/h6,8H,3-5H2,1-2H3 |
Clé InChI |
DYIMQAHDHMHISM-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


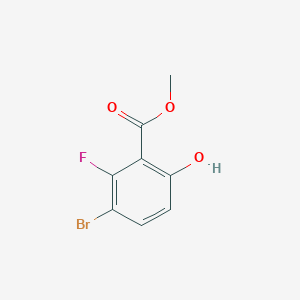
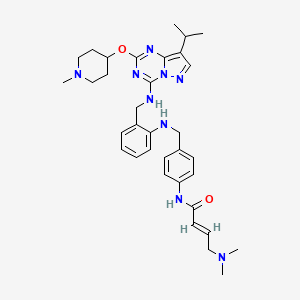
![3-Bromo-5,6-difluorobenzo[b]thiophene](/img/structure/B13918911.png)
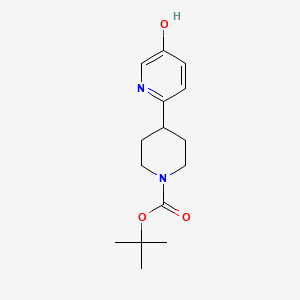
![3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride](/img/structure/B13918921.png)
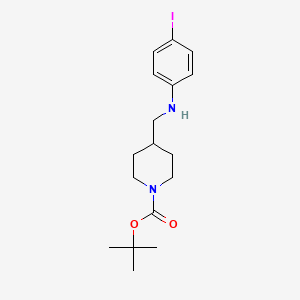
![2-[3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methyl-phenoxy]acetic acid](/img/structure/B13918933.png)

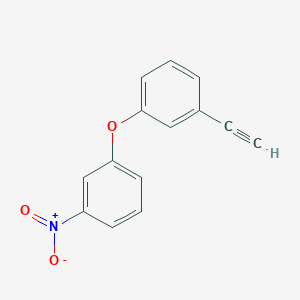
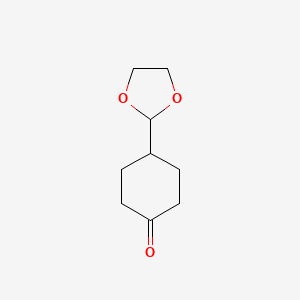
![disodium [5-(4-Amino-2-oxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]methyl dihydrogen phosphate](/img/structure/B13918957.png)
![Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate](/img/structure/B13918961.png)
